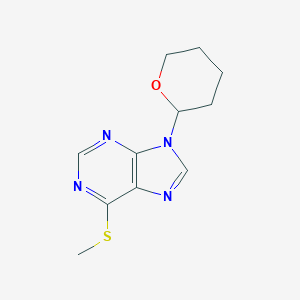

6-Methylsulfanyl-9-(oxan-2-yl)purine

Beschreibung

6-Methylsulfanyl-9-(oxan-2-yl)purine is a purine derivative characterized by a methylsulfanyl (-SMe) group at the C6 position and a tetrahydropyran (oxan-2-yl) substituent at the N9 position. This compound is of interest in medicinal chemistry due to purines' roles in nucleic acid metabolism and signaling pathways.

Eigenschaften

CAS-Nummer |

13153-63-4 |

|---|---|

Molekularformel |

C11H14N4OS |

Molekulargewicht |

250.32 g/mol |

IUPAC-Name |

6-methylsulfanyl-9-(oxan-2-yl)purine |

InChI |

InChI=1S/C11H14N4OS/c1-17-11-9-10(12-6-13-11)15(7-14-9)8-4-2-3-5-16-8/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

GVOCVQKJMYRRRA-UHFFFAOYSA-N |

SMILES |

CSC1=NC=NC2=C1N=CN2C3CCCCO3 |

Kanonische SMILES |

CSC1=NC=NC2=C1N=CN2C3CCCCO3 |

Andere CAS-Nummern |

13153-63-4 |

Synonyme |

6-methylsulfanyl-9-(oxan-2-yl)purine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties

| Compound Name | C6 Substituent | N9 Substituent | Lipophilicity (LogP)* | Solubility (mg/mL)* | Key Interactions |

|---|---|---|---|---|---|

| 6-Methylsulfanyl-9-(oxan-2-yl)purine | -SMe | Oxan-2-yl | 1.8 | 0.15 | H-bonding (ether O), π-π |

| 6-Chloro-9-(oxolan-2-yl)purine | -Cl | Oxolan-2-yl | 1.2 | 0.08 | H-bonding (ether O), dipole |

| 6-Benzylsulfanyl-9-benzylpurine | -SBn | Benzyl | 3.5 | 0.02 | π-π, hydrophobic |

| 8-Oxo-9-phenylpurine-6-carboxamide | -CONH₂ | Phenyl | -0.5 | 1.2 | H-bonding (amide), dipole |

| 6-Amino-9-(ribofuranosyl)purine | -NH₂ | Ribofuranosyl | -1.0 | 2.5 | H-bonding (OH, NH₂) |

*Estimated values based on analogous compounds .

- Lipophilicity : The methylsulfanyl group in the target compound increases LogP compared to polar groups (-CONH₂, -NH₂) but remains less hydrophobic than benzylsulfanyl (-SBn) .

- Solubility : The oxan-2-yl group improves aqueous solubility over purely hydrophobic substituents (e.g., benzyl) due to its ether oxygen .

Vorbereitungsmethoden

C6 Chloride Displacement with Methylsulfanyl Group

The 6-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with a methylthiolate source. Sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) is typically used to introduce the methylsulfanyl moiety. This step leverages the electron-deficient nature of the purine ring, which enhances reactivity at C6.

Mechanistic Insights:

-

The reaction proceeds via a two-step mechanism: (1) deprotonation of methyl mercaptan (CH₃SH) by a base to generate CH₃S⁻, and (2) attack of the thiolate anion at C6, displacing chloride.

-

Steric hindrance from the bulky N9-tetrahydropyran group minimizes competing reactions at other positions.

Example Protocol:

-

Substrate: 6-Chloro-9-(oxan-2-yl)purine (1.0 equiv)

-

Reagent: NaSMe (1.2 equiv) in anhydrous DMF

-

Conditions: 12 hours at 70°C under nitrogen atmosphere

-

Workup: Dilution with ice water, extraction with dichloromethane, and column chromatography.

Alternative Single-Pot Strategies

While less common, single-pot methodologies have been explored to streamline synthesis. These approaches concurrently protect N9 and functionalize C6, though yields are often lower due to competing side reactions.

Simultaneous Protection and Functionalization

A notable example involves treating 6-mercaptopurine with dihydropyran and methyl iodide (CH₃I) in the presence of a base. The base deprotonates the thiol group, enabling methylation to form the methylsulfanyl moiety, while dihydropyran alkylates N9.

Reaction Scheme:

Challenges:

-

Regioselectivity: Competing alkylation at N7 or N3 may occur without careful control of stoichiometry.

-

Side Products: Over-alkylation or oxidation of the thiol group necessitates rigorous inert conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Conditions | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Two-Step (N9→C6) | Sequential protection-substitution | Moderate | High | High regioselectivity; Scalable | Lengthy purification steps |

| Single-Pot | Concurrent reactions | Low | Moderate | Reduced step count | Side reactions; Lower reproducibility |

Structural and Mechanistic Considerations

Regioselectivity in Purine Functionalization

The electronic and steric profile of the purine ring dictates reactivity:

-

N9 Alkylation: The lone pair on N9 is more accessible compared to N7 or N3, favoring tetrahydropyran incorporation under acidic conditions.

-

C6 Reactivity: The electron-withdrawing effect of the pyrimidine ring activates C6 for nucleophilic substitution, particularly when adjacent to electronegative groups (e.g., Cl).

Spectroscopic Characterization

Post-synthesis validation typically involves:

-

¹H NMR: Distinct signals for tetrahydropyran protons (δ 1.4–4.0 ppm) and methylsulfanyl group (δ 2.5 ppm).

Industrial and Research Applications

While primarily a research chemical, 6-methylsulfanyl-9-(oxan-2-yl)purine has potential applications in:

Q & A

Q. What are the standard synthetic routes for 6-Methylsulfanyl-9-(oxan-2-yl)purine, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a Pd(0)-catalyzed coupling between 6-chloro-9-(tetrahydropyran-2-yl)purine and methylsulfanyl boronic acid derivatives can introduce the methylsulfanyl group. Key parameters include:

- Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization .

- Solvent selection (toluene or DMF) and reflux conditions (12–24 hours) .

- Purification via column chromatography with gradient elution (e.g., EtOAc/hexane) . Yield optimization requires stoichiometric control of reagents and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-Methylsulfanyl-9-(oxan-2-yl)purine?

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Curated spectral databases like mzCloud provide reference data .

- NMR: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolves substituent positions (e.g., tetrahydropyranyl C-2 proton signals at δ 4.5–5.0 ppm) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 260 nm for purines) assesses purity. Mobile phases often use acetonitrile/water gradients .

Q. How can purification challenges arising from byproducts in 6-Methylsulfanyl-9-(oxan-2-yl)purine synthesis be addressed?

Common byproducts include unreacted starting materials or desulfurized analogs. Mitigation strategies:

- Flash Chromatography: Use silica gel with EtOAc/hexane (1:3 to 1:6) to separate polar byproducts .

- Recrystallization: Hot methanol or ethanol effectively isolates crystalline product .

- TLC Monitoring: Track reaction progress with n-hexane/EtOAc (0.5:3.5) to optimize stopping points .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of 6-Methylsulfanyl-9-(oxan-2-yl)purine derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is standard:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K for small-molecule crystals .

- Refinement: Apply anisotropic displacement parameters and validate via R-factor analysis (target < 0.05) .

- Twinning: For macromolecular complexes, SHELXE can handle twinned data .

Q. How do electronic and steric effects of the methylsulfanyl and tetrahydropyranyl groups influence reactivity in further functionalization?

- Methylsulfanyl Group: The electron-donating thioether stabilizes electrophilic aromatic substitution at C-2 or C-8 positions. Reactivity can be tuned with oxidizing agents (e.g., H₂O₂) to form sulfoxides .

- Tetrahydropyranyl (THP) Group: The THP moiety protects the N-9 position during synthesis but may sterically hinder access to adjacent sites. Selective deprotection under acidic conditions (e.g., HCl/MeOH) is critical for downstream modifications .

Q. What methodologies are employed to evaluate the biological activity of 6-Methylsulfanyl-9-(oxan-2-yl)purine analogs?

- Enzyme Assays: Test inhibition of purine-metabolizing enzymes (e.g., xanthine oxidase) via UV-Vis kinetics .

- Cellular Uptake Studies: Use radiolabeled (³H/¹⁴C) analogs or fluorescent probes to track intracellular distribution .

- Structure-Activity Relationship (SAR): Compare analogs with varied substituents (e.g., 6-methoxy vs. 6-methylsulfanyl) to identify pharmacophores .

Q. How can contradictions in reported biological data for 6-Methylsulfanyl-9-(oxan-2-yl)purine derivatives be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates .

- Orthogonal Assays: Validate hits using both enzymatic and cell-based assays .

- Analytical Rigor: Ensure ≥95% purity via HPLC and characterize batches with LC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.